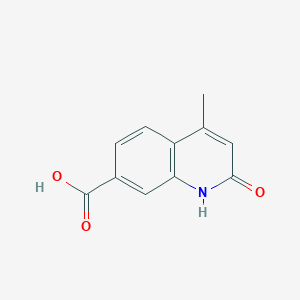

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

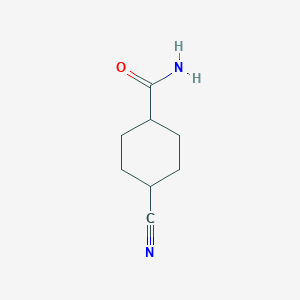

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid . This process is accompanied by decarboxylation with the loss of two molecules of CO2, leading to the formation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Molecular Structure Analysis

The IUPAC name of this compound is 2-hydroxy-4-methylquinoline-7-carboxylic acid . The InChI code is 1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 203.2 .Wissenschaftliche Forschungsanwendungen

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

This compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Diuretic Activity

A study has reported the diuretic activity of the compounds synthesized from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkyl amides . This suggests potential applications in the treatment of conditions that benefit from increased diuresis.

Inhibition of Epidermal Growth Factor Receptor (EGF-R) Kinase

Certain derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been found to inhibit epidermal growth factor receptor (EGF-R) kinase. This suggests potential applications in the development of cancer therapeutics, as EGF-R kinase plays a significant role in the proliferation of cancer cells.

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, are used in the synthesis of fused ring systems .

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, is unique due to their roles in natural and synthetic chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSLZIOHCOEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559329 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

CAS RN |

124281-65-8 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)